tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate

Catalog No.
S14022753
CAS No.
M.F
C15H21BrN2O2
M. Wt
341.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]car...

Product Name

tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10H2,1-3H3,(H,17,19)

InChI Key

PZPHYZYZTGYUJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)Br

tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C15H22BrNO2. This compound is a derivative of carbamate, characterized by the presence of a tert-butyl group and a bromophenyl moiety attached to a pyrrolidine ring. It is often utilized in organic synthesis and has garnered interest in various scientific research applications due to its unique structural features and potential biological activities.

  • Substitution Reactions: Particularly notable are Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds.
  • Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

  • Palladium Catalysts: Employed in Suzuki coupling reactions.
  • Bases: Cesium carbonate (Cs2CO3) is commonly used.
  • Solvents: 1,4-Dioxane is frequently utilized as a solvent during reactions.

Major Products Formed

The reactions involving this compound typically yield biaryl derivatives or other functionalized products that are significant in medicinal chemistry and organic synthesis.

The biological activity of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate has been explored primarily in the context of medicinal chemistry. It serves as a precursor for pharmacophore elements that could be useful in treating conditions such as glaucoma. Additionally, it shows potential applications in the synthesis of anti-HIV agents, indicating its relevance in pharmaceutical development.

The synthesis of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the following steps:

  • Starting Materials: The reaction generally begins with tert-butyl carbamate and 4-bromophenyl pyrrolidine.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as cesium carbonate and a palladium catalyst, often using 1,4-dioxane as the solvent.
  • Industrial Methods: For larger-scale production, similar synthetic routes are employed but optimized for yield and efficiency using continuous flow reactors.

This compound finds various applications across different fields:

  • Organic Synthesis: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
  • Medicinal Chemistry: Its structure allows for potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.
  • Pharmaceutical Research: It serves as an intermediate in synthesizing compounds with anti-glaucoma and anti-HIV properties.

Interaction studies involving tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate focus on its binding interactions with molecular targets. The presence of the bromophenyl group enhances its ability to participate in various binding interactions, while the pyrrolidine ring contributes to structural stability. These interactions are critical for understanding its pharmacological effects and mechanisms of action.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl N-[4-(fluoromethyl)pyrrolidin-3-yl]carbamateContains a fluoromethyl groupDifferent halogen functionality may influence reactivity
Tert-butyl (1-(2-amino-1-(4-bromophenyl)ethyl)pyrrolidin-3-yl)carbamateAmino group additionPotentially alters biological activity
Tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamateVariation in bromophenyl positionDifferent regioisomeric properties

Uniqueness

The uniqueness of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate lies in its specific combination of a bromophenyl group and a pyrrolidine ring. This combination provides distinct chemical properties and reactivity, allowing for specialized applications in organic synthesis and medicinal chemistry that may not be achievable with other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.07864 g/mol

Monoisotopic Mass

340.07864 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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